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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental
biological process crucial for tissue development, wound healing, and various pathological
conditions, including cancer and diabetic retinopathy.[1][2] Human Umbilical Vein Endothelial
Cells (HUVECS) are a widely used and reliable primary cell model for studying the molecular
mechanisms of angiogenesis in vitro. Nepidermin, a recombinant human Epidermal Growth
Factor (rhEGF), is a potent signaling protein that stimulates cell growth, proliferation, and
differentiation by binding to the Epidermal Growth Factor Receptor (EGFR).[3] Studies have
shown that EGF promotes angiogenesis by inducing endothelial cell migration and tube
formation, making it a key molecule for investigation in angiogenesis research.[4] This
application note provides detailed protocols for two standard in vitro angiogenesis assays—the
Tube Formation Assay and the Wound Healing Assay—using HUVECSs stimulated with
Nepidermin.

Nepidermin (rhEGF) Signaling in Angiogenesis

Nepidermin exerts its pro-angiogenic effects by binding to the EGFR on the surface of
endothelial cells.[3] This binding event triggers receptor dimerization and autophosphorylation,
initiating a cascade of downstream intracellular signaling pathways.[3] Two major pathways
implicated in EGF-induced angiogenesis are the PI3K/Akt and the MAPK/ERK pathways.[4]
Activation of these pathways ultimately leads to the cellular responses necessary for
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angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-

like structures.[4]
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Caption: Nepidermin (rhEGF) signaling cascade in endothelial cells.

Experimental Workflow Overview

The general workflow for assessing Nepidermin-induced angiogenesis involves several key
stages, from initial cell culture to final quantitative analysis. Proper planning and execution at

each step are critical for obtaining reproducible and reliable results.
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1. HUVEC Culture
(Reach 70-90% confluency)

'

2. Serum Starvation
(Synchronize cells, e.g., 0.2-1% FBS for 6-24h)

'

3. Assay Preparation
(Coat plates with Matrigel or grow to confluence for scratch)

'

4. Nepidermin Treatment
(Apply different concentrations with controls)

'

5. Incubation
(Tube Formation: 4-18h | Wound Healing: 0-24h)

'

6. Imaging
(Phase-contrast microscopy at key time points)

'

7. Quantitative Analysis
(Measure tube length, nodes, or wound closure area)

Click to download full resolution via product page

Caption: General experimental workflow for in vitro angiogenesis assays.

Protocol 1: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like
structures when cultured on a basement membrane extract (BME), such as Matrigel.[2][5]

Materials:
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 HUVECs (passage 2-6)

o Endothelial Cell Growth Medium (EGM)

o Endothelial Cell Basal Medium (EBM) with 0.5-1% FBS

e Nepidermin (rhEGF)

e VEGF (Positive Control)

e Growth Factor Reduced (GFR) Basement Membrane Extract (BME)
e Cold, sterile 96-well plate

o Sterile pipette tips

Procedure:

e Plate Preparation: Thaw GFR BME on ice overnight at 4°C. Pre-cool a 96-well plate and
pipette tips at 4°C for at least 30 minutes.[2]

e BME Coating: Using the pre-cooled tips, add 50 pL of GFR BME to each well of the cold 96-
well plate. Ensure the BME is distributed evenly.[6]

o Gelation: Incubate the plate at 37°C and 5% CO: for 30-60 minutes to allow the BME to
solidify.[2][6]

e Cell Preparation: While the BME is solidifying, harvest HUVECs that are 70-90% confluent.
Resuspend the cells in EBM containing 1% FBS to a final concentration of 2-3 x 10°
cells/mL.[7]

o Treatment Preparation: Prepare serial dilutions of Nepidermin in EBM (e.g., 1, 10, 50, 100
ng/mL). Prepare a positive control (e.g., 50 ng/mL VEGF) and a negative control (EBM with
1% FBS only).

o Cell Seeding and Treatment: Add 100 pL of the HUVEC suspension (containing 2-3 x 104
cells) to each BME-coated well. Immediately add your prepared treatments (Nepidermin,
VEGHF, or vehicle control).[6]
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 Incubation: Incubate the plate at 37°C and 5% CO-z. Tube formation typically begins within 2-
4 hours and peaks between 6-12 hours.[2][8]

e Imaging: At the desired time point (e.g., 8 hours), visualize the tube networks using a phase-
contrast inverted microscope and capture images at 4x or 10x magnification.

Quantitative Analysis: The captured images can be analyzed using software like ImageJ with
the Angiogenesis Analyzer plugin.[2][9] Key parameters to quantify include:

o Total Tube Length: The sum of the lengths of all tube segments.
* Number of Nodes/Junctions: The points where three or more tubes intersect.
o Number of Meshes/Loops: The enclosed areas formed by the tube network.[2]

Protocol 2: Wound Healing (Scratch) Assay

This assay measures collective cell migration, a key component of angiogenesis. A "wound" is
created in a confluent monolayer of HUVECSs, and the rate of closure is monitored over time.
[10][11]

Materials:
 HUVECs (passage 2-6)

EGM and EBM

Nepidermin (rhEGF)

FBS (Positive Control)

Sterile p200 pipette tip or wound healing insert

24-well plates

Procedure:
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e Cell Seeding: Seed HUVECSs in a 24-well plate and grow them in EGM until they form a
100% confluent monolayer.[9]

e Serum Starvation: Once confluent, replace the growth medium with low-serum EBM (e.g.,
1% FBS) and incubate for 6-24 hours to inhibit cell proliferation and synchronize the cells.[9]

o Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the
center of each well.[11] Alternatively, use a commercially available wound healing insert to
create a more uniform gap.

e Washing: Gently wash each well twice with PBS to remove dislodged cells and debris.[9]

e Treatment: Add EBM containing the desired concentrations of Nepidermin (e.g., 10, 50
ng/mL).[12] Use 5-10% FBS as a positive control and serum-free/low-serum EBM as a
negative control.[12]

e Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in
each well. This serves as the baseline (T=0).

 Incubation and Imaging: Incubate the plate at 37°C and 5% CO-z. Capture images of the
same fields at subsequent time points (e.g., 8, 12, and 24 hours) to monitor wound closure.
[13]

Quantitative Analysis: The rate of wound closure can be quantified by measuring the area of
the cell-free gap at each time point using ImageJ or other imaging software.[13] The
percentage of wound closure is calculated as follows:

Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] x 100

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different
treatment groups. Data are typically presented as mean + standard deviation (SD) from at least
three biological replicates.

Table 1: Example Data Summary for Tube Formation Assay (8 hours)
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Total Tube Length

Treatment Group (um) Number of Nodes Number of Meshes
Hm

Negative Control (1%

1500 + 210 25+5 15+4
FBS)
Nepidermin (10

2800 * 350 55+8 35+6
ng/mL)
Nepidermin (50

4500 * 420 90+ 12 60+9
ng/mL)
Positive Control

4800 + 500 95+ 15 65+11

(VEGF 50 ng/mL)

Table 2: Example Data Summary for Wound Healing Assay

Treatment Group Wound Closure at 12h (%) Wound Closure at 24h (%)

Negative Control (1% FBS) 15+3 305

Nepidermin (10 ng/mL) 35+5 70+ 8

Nepidermin (50 ng/mL) 50+ 6 95+4

Positive Control (10% FBS) 607 100+ 0
Conclusion

The tube formation and wound healing assays are robust, quantifiable, and reproducible
methods for investigating the pro-angiogenic effects of Nepidermin on HUVECs.[2][10] By
following these detailed protocols, researchers can effectively assess how Nepidermin
modulates endothelial cell differentiation and migration, providing valuable insights into its role
in angiogenesis for both physiological and pathological research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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